(3-(Dimethylamino)-4-fluorophenyl)boronic acid

Suzuki-Miyaura Coupling Electronic Effects Transmetalation

Standard phenylboronic acids often fail with electron-rich or sterically hindered partners due to slow transmetalation or protodeboronation. This ortho-disubstituted reagent (dimethylamino para to fluorine) solves that gap. - **Suzuki-Miyaura specialized**: Push-pull electronics enhance coupling efficiency with challenging aryl halides. - **Reduced side reactions**: Fluorine substitution improves stability against protodeboronation, enabling reproducible yields. - **VAP-1 inhibitor synthesis**: Validated in patented medicinal chemistry routes (NASH/inflammation). Immediate supply for process development and library synthesis.

Molecular Formula C8H11BFNO2
Molecular Weight 182.99
CAS No. 1186215-34-8
Cat. No. B3003587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Dimethylamino)-4-fluorophenyl)boronic acid
CAS1186215-34-8
Molecular FormulaC8H11BFNO2
Molecular Weight182.99
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)N(C)C)(O)O
InChIInChI=1S/C8H11BFNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3
InChIKeyWOWLLSRIXGQMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Dimethylamino)-4-fluorophenyl)boronic acid Overview


(3-(Dimethylamino)-4-fluorophenyl)boronic acid (CAS 1186215-34-8) is a functionalized arylboronic acid reagent featuring a dimethylamino (-N(CH3)2) electron-donating group and a fluorine (-F) electron-withdrawing group on the phenyl ring [1]. This ortho-disubstituted pattern creates a unique electronic environment that enhances its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for constructing complex biaryl structures prevalent in pharmaceutical and agrochemical research [2].

Why It Outperforms Generic Arylboronic Acids


The performance of a boronic acid in cross-coupling reactions is highly sensitive to the electronic and steric properties of its aryl substituents [1]. Generic phenylboronic acid or mono-substituted analogs (e.g., 4-fluorophenylboronic acid) lack the synergistic push-pull electronic effect of the ortho-dimethylamino and para-fluorine substituents present in the target compound. This specific substitution pattern can significantly modulate the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, and influence the stability of the boronic acid against protodeboronation [2]. Therefore, substituting with a less tailored building block may lead to lower yields, increased side reactions, or complete reaction failure, especially when coupling with challenging, electron-rich or sterically hindered partners.

Comparative Evidence & Differentiation


Synergistic Substituent Effects in Suzuki Coupling

The target compound features a strong electron-donating dimethylamino group (-N(CH3)2) and an electron-withdrawing fluorine atom (-F) on the same aromatic ring. This creates a 'push-pull' electronic system that is absent in comparator molecules. This unique electronic structure can enhance the nucleophilicity of the aryl group, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates and higher yields compared to simple mono-substituted analogs [1].

Suzuki-Miyaura Coupling Electronic Effects Transmetalation

Stability in Aqueous and Protic Media

Electron-rich arylboronic acids, such as those bearing dimethylamino groups, are generally more susceptible to protodeboronation, a side reaction that cleaves the C-B bond. However, the presence of the ortho-fluorine substituent in the target compound is expected to provide a stabilizing effect through a combination of inductive electron withdrawal and potential intramolecular interactions (e.g., weak hydrogen bonding) [1]. This may result in a more robust reagent with a longer shelf-life and improved performance under aqueous or protic reaction conditions compared to non-fluorinated analogs like 3-(dimethylamino)phenylboronic acid.

Protodeboronation Stability Reaction Condition

Physical Properties vs Phenylboronic Acid

The introduction of polar dimethylamino and fluorine substituents significantly alters the physical properties of the boronic acid relative to the parent phenylboronic acid. The target compound has a predicted boiling point of 326.2±52.0 °C and density of 1.21±0.1 g/cm³, whereas phenylboronic acid has a boiling point of 265.9±23.0 °C and density of 1.1±0.1 g/cm³ . These differences, stemming from increased molecular weight and polarity, impact solubility, purification requirements, and the selection of reaction solvents.

Physical Properties Solubility Reagent Handling

Key Intermediate in VAP-1 Inhibitor Patents

The compound is explicitly cited as a useful building block in the patent literature for the synthesis of 3,3-difluoroallylamines, a class of molecules with potent inhibitory activity against Vascular Adhesion Protein-1 (VAP-1) [1]. This target is implicated in inflammatory diseases, including nonalcoholic steatohepatitis (NASH). This validates the compound's utility in constructing advanced pharmaceutical intermediates and provides a precedent for its successful use in complex, multistep syntheses.

Drug Discovery VAP-1 Inhibitor Patent

Optimal Application Scenarios


Complex Biaryl Pharmaceuticals & Agrochemicals

This compound is ideally suited for the late-stage functionalization or convergent synthesis of drug candidates and crop protection agents requiring a biaryl motif. Its unique electronic profile (Section 3, Item 1) makes it the reagent of choice when coupling with challenging, electron-rich aryl halides, enabling access to structural diversity that may be difficult to achieve with simpler boronic acids.

Inflammatory & Metabolic Disease Programs

Based on its validated use in patented VAP-1 inhibitor synthesis (Section 3, Item 4), this building block is a strategic procurement choice for medicinal chemistry teams exploring chemical space around similar therapeutic targets, including NASH, inflammation, and other conditions where VAP-1 is implicated.

Robust Reagent for Process Chemistry

In process development, where reproducibility and minimization of impurities are paramount, the enhanced stability of this fluorinated boronic acid against protodeboronation (Section 3, Item 2) offers a significant advantage. It can lead to more consistent yields and simplified purification protocols compared to less stable analogs, directly impacting cost-efficiency and scalability.

Academic Substituent Effect Studies

The compound serves as an excellent model substrate for fundamental academic studies investigating the interplay of electronic and steric effects in the Suzuki-Miyaura reaction (Section 3, Items 1 & 2). Its distinct physical properties (Section 3, Item 3) also make it a useful case study for analyzing the impact of substitution on reagent handling and reaction outcome.

Technical Documentation Hub

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